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molecular formula C10H9F3O B1326292 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol CAS No. 869725-57-5

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Cat. No. B1326292
M. Wt: 202.17 g/mol
InChI Key: FLQUVMBVTFSJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680104B2

Procedure details

A mixture of 5-(trifluoromethyl)indan-1-ol (1.6 g, 7.9 mmol) and p-toluenesulfonic acid (0.02 g, 0.1 mmol) in toluene (20 mL) was refluxed through a Dean-Stark trap for about 3 h. The solution was concentrated in vacuo and the residue was purified by flash chromatography on silica eluting with 5% EtOAc/hexane to afford the desired product as an oil (1.4 g, 96%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH:8](O)[CH2:7][CH2:6]2.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[F:1][C:2]([F:13])([F:14])[C:3]1[CH:4]=[C:5]2[C:9]([CH:8]=[CH:7][CH2:6]2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
FC(C=1C=C2CCC(C2=CC1)O)(F)F
Name
Quantity
0.02 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed through a Dean-Stark trap for about 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica eluting with 5% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C2C=CCC2=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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